1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine
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Overview
Description
1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C5H8IN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with iodine and a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography. The choice of reagents and solvents would be optimized for cost-effectiveness and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain proteins or enzymes. The pyrazole ring can also interact with various biological targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1H-pyrazol-5-yl)methanamine: Similar structure but lacks the iodine atom.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a phenyl group and a piperazine ring, making it structurally more complex
Uniqueness
1-(3-iodo-1-methyl-1H-pyrazol-5-yl)methanamine is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H8IN3 |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
(5-iodo-2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C5H8IN3/c1-9-4(3-7)2-5(6)8-9/h2H,3,7H2,1H3 |
InChI Key |
CCFSHTAUBQQTSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)I)CN |
Origin of Product |
United States |
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